molecular formula C13H23N3O B8111798 4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B8111798
M. Wt: 237.34 g/mol
InChI Key: UTNFAYKETOJQME-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[55]undecan-5-one is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a linear precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process, followed by purification steps such as chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the process. Additionally, industrial methods may focus on the scalability of the synthesis, ensuring that large quantities of the compound can be produced efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby slowing down tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with different substituents or ring sizes. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the cyclopropylmethyl group. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-15-8-9-16(10-11-2-3-11)12(17)13(15)4-6-14-7-5-13/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNFAYKETOJQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C12CCNCC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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